molecular formula C11H12O2S B067795 3-(Styrylthio)propanoic acid CAS No. 175205-21-7

3-(Styrylthio)propanoic acid

Cat. No. B067795
CAS RN: 175205-21-7
M. Wt: 208.28 g/mol
InChI Key: KFDYJVLPKDVZJC-SOFGYWHQSA-N
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Description

3-(Styrylthio)propanoic acid is a compound of interest in various chemical syntheses and studies. It is related to other compounds that have been extensively studied for their synthesis methods, molecular structures, and chemical properties.

Synthesis Analysis

The synthesis of compounds closely related to 3-(Styrylthio)propanoic acid often involves reactions under specific conditions. For instance, the preparative synthesis method for 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in the synthesis of biologically active compounds, involves a dithiocarbamate method and can be optimized using anhydrous solvents (Orlinskii, 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Styrylthio)propanoic acid has been elucidated using various methods. For instance, the crystal structure of 3-(pyrrole-2′-carboxamido)propanoic acid was determined using X-ray diffraction, revealing important structural details (Xiang, 2005).

Scientific Research Applications

  • Synthesis Methods and Reaction Mechanisms :

    • Preparative Synthesis Method for 3-(Aminothiocarbonylthio)propanoic Acids : This study highlights the use of 3-(aminothiocarbonylthio)propanoic acids as intermediates in synthesizing biologically active 2-thioxo-l,3thiazan-4-ones. A dithiocarbamate method is used for synthesis, highlighting the importance of solvent choice in the process (Orlinskii, 1996).
    • Kinetics and Mechanism of Thermal Gas-Phase Elimination of β-Substituted Carboxylic Acids : This study investigated the pyrolysis of compounds including 3-(phenylthio)propanoic acid. The kinetics and mechanisms of their thermal gas-phase elimination were analyzed, suggesting a retro-Michael reaction pathway (Al-Awadi et al., 2005).
  • Biological and Chemical Applications :

    • Organic Acids in Metabolic Studies of a Thermophilic Sulfur-Dependent Anaerobic Archaeon : This study analyzed organic acids, including 3-(methylthio)propanoic acid, in cultures of a thermophilic sulfur-dependent anaerobic archaeon. The findings indicate the formation of various organic acids from amino acids, demonstrating the role of such compounds in metabolic processes (Rimbault et al., 1993).
    • Rhenium(I) and Technetium(I) Tricarbonyl Complexes with [NSO]‐Type Chelators : This research explored the use of ligands like 3-[2-(pyridin-2-yl)ethylthio]propanoic acid in creating complexes for potential use in targeted 99mTc radiopharmaceuticals (Makris et al., 2012).
  • Material Science and Catalysis :

    • Phloretic Acid in the Elaboration of Polybenzoxazine : This study utilized 3-(4-Hydroxyphenyl)propanoic acid (phloretic acid) as a building block in the synthesis of bio-based benzoxazine materials, indicating the potential of such compounds in material science applications (Trejo-Machin et al., 2017).
    • Tunable KIT-6 Mesoporous Sulfonic Acid Catalysts for Fatty Acid Esterification : This research reports the use of propylsulfonic acid silicas for fatty acid esterification, where compounds like propanoic acid played a role in the study of catalysis under mild conditions (Pirez et al., 2012).

Safety And Hazards

The safety data sheet for propionic acid, a related compound, indicates that it is a flammable liquid and vapor. It causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-[(E)-2-phenylethenyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c12-11(13)7-9-14-8-6-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,12,13)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDYJVLPKDVZJC-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Styrylthio)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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